2,2',4,5'-Tetrabromodiphenyl ether chemical structure and properties
2,2',4,5'-Tetrabromodiphenyl ether chemical structure and properties
Technical Monograph: 2,2',4,5'-Tetrabromodiphenyl Ether (BDE-49)
Executive Summary
2,2',4,5'-Tetrabromodiphenyl ether (BDE-49) is a tetra-brominated congener within the polybrominated diphenyl ether (PBDE) class, historically used as flame retardants. While often less abundant in commercial mixtures (such as DE-71) compared to its structural isomer BDE-47 (2,2',4,4'-TeBDE), BDE-49 exhibits distinct and potent biological activity. It is a persistent organic pollutant (POP) that bioaccumulates in aquatic food webs and human tissues.
This guide provides a technical deep-dive for researchers investigating the environmental fate and toxicology of BDE-49. Unlike BDE-47, which is a primary component of commercial mixtures, BDE-49 is often enriched in biota via the metabolic debromination of higher congeners (e.g., BDE-99). Its mechanism of action involves specific neurotoxic pathways—inhibiting axonal growth via reactive oxygen species (ROS)—and endocrine disruption targeting thyroid hormone signaling.[1]
Part 1: Molecular Architecture & Physiochemical Profile
BDE-49 is characterized by an asymmetric substitution pattern. The ether linkage connects two phenyl rings: one substituted at the 2,4-positions and the other at the 2,5-positions. This asymmetry distinguishes it from the symmetrical 2,4-substitution on both rings found in BDE-47.
Table 1: Physiochemical Properties of BDE-49
| Property | Value / Description | Reference |
| IUPAC Name | 1,4-dibromo-2-(2,4-dibromophenoxy)benzene | [PubChem, 2025] |
| CAS Number | 243982-82-3 | [EPA DSSTox] |
| Molecular Formula | C₁₂H₆Br₄O | |
| Molecular Weight | 485.79 g/mol | |
| Log Kow | 6.05 – 6.20 | [Sjodin et al., 2003] |
| Vapor Pressure | ~2.20 × 10⁻⁶ mm Hg (25°C) | [Estimated] |
| Physical State | Solid, crystalline (Standard) | |
| Solubility | Lipophilic; soluble in nonane, hexane, DCM |
Structural Significance: The 2,2',4,5' substitution pattern results in a molecule that is sterically hindered (ortho-bromines) but possesses specific meta- and para-bromines that facilitate interaction with the Aryl Hydrocarbon Receptor (AhR) and Thyroid Hormone Receptors (TR), albeit with different affinities than dioxin-like PCBs.
Part 2: Analytical Methodology
Accurate quantification of BDE-49 requires rigorous separation from interfering congeners (like BDE-47 and BDE-75). The following protocol utilizes Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) , the gold standard for low-level PBDE detection due to its high sensitivity for bromine.
Protocol: Extraction and Quantification
1. Sample Preparation & Extraction
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Biota/Sediment: Homogenize sample with anhydrous sodium sulfate (Na₂SO₄) to remove moisture.
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Extraction: Use Soxhlet extraction (16–24 hours) or Accelerated Solvent Extraction (ASE) with 1:1 Hexane:Dichloromethane (DCM).
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Why: The non-polar solvent mixture ensures complete recovery of the lipophilic BDE-49 from the lipid matrix.
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Internal Standard Spike: Add ¹³C₁₂-BDE-47 or F-BDE surrogate standards prior to extraction to correct for recovery losses.
2. Multi-Step Cleanup (Removal of Lipids/Interferences)
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Acidified Silica Gel: Pass extract through a glass column packed with 44% H₂SO₄-impregnated silica gel.
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Alumina Column: Use deactivated neutral alumina to remove breakdown products and remaining polar interferences.
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Gel Permeation Chromatography (GPC): (Optional) For high-lipid samples, GPC is used as a primary cleanup step to remove bulk lipids based on size exclusion.
3. Instrumental Analysis (GC-ECNI-MS)
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Column: DB-5ms or Rtx-1614 (30m x 0.25mm, 0.25µm film).
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Critical: A 15m column may co-elute BDE-49 and BDE-71; a 30m or 60m column is recommended for congener-specific resolution.
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Injection: Splitless at 280°C.
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Carrier Gas: Helium (1.0 mL/min).
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Reagent Gas: Methane (for ECNI).
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Ionization: Negative Chemical Ionization (NCI) monitors bromine ions (m/z 79 and 81).
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Note: While EI (Electron Impact) allows molecular ion detection (m/z 486), NCI provides 10–100x lower detection limits (femto-gram range).
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4. Quantification
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Calculate concentration using the internal standard method.
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Target Ions: m/z 79/81 (Br⁻).
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Confirmation: Ratio of m/z 79 to 81 should be ~1.0.
Visualization: Analytical Workflow
Figure 1: Step-by-step analytical workflow for the extraction and quantification of BDE-49 using Isotope Dilution Mass Spectrometry.
Part 3: Toxicokinetics & Mechanism of Action[4]
BDE-49 is not merely a passive pollutant; it is a bioactive toxicant with specific targets in the nervous and endocrine systems.
Neurotoxicity: Axonal Growth Inhibition
Research indicates that BDE-49 inhibits axonal growth in hippocampal neurons.[1] This effect is distinct from general cytotoxicity.
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Mechanism: BDE-49 induces the generation of intracellular Reactive Oxygen Species (ROS) .
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Pathway: ROS accumulation leads to oxidative stress, which disrupts cytoskeletal dynamics required for neurite extension.
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Rescue: Co-treatment with antioxidants (e.g., N-acetylcysteine) or Triiodothyronine (T3) has been shown to mitigate this inhibition, suggesting a convergence of oxidative and thyroid signaling pathways.[1]
Endocrine Disruption (Thyroid Axis)
BDE-49 shares structural homology with Thyroxine (T4).
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Transthyretin (TTR) Binding: Hydroxylated metabolites of BDE-49 (OH-BDE-49) competitively bind to TTR, displacing natural T4 and altering thyroid hormone transport.
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Receptor Interaction: BDE-49 can interact with Thyroid Hormone Receptors (TRα/β), acting as an antagonist or partial agonist, thereby disrupting gene transcription essential for neurodevelopment.
Metabolic Fate (Debromination)
In certain fish species (e.g., Chinook salmon), BDE-49 is a major metabolic product of BDE-99 (2,2',4,4',5-PeBDE).[3]
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Process: Metabolic debromination removes a meta-bromine from BDE-99.
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Implication: Organisms may have higher BDE-49 levels than predicted by environmental exposure alone due to this internal biotransformation.
Visualization: Toxicity Pathway
Figure 2: Mechanistic pathways of BDE-49 toxicity, highlighting Oxidative Stress (ROS) and Thyroid Hormone (TH) disruption leading to neurotoxicity.
Part 4: Synthesis & Standards
For research requiring high-purity BDE-49 (e.g., for toxicity assays), synthesis is typically achieved via Ullmann Coupling .
General Synthesis Strategy:
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Reagents: Coupling of 2,4-dibromophenol with 1,4-dibromo-2-iodobenzene (or a nitro-derivative followed by reduction/deamination).
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Catalyst: Copper powder or CuI/Ligand complex.
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Conditions: High temperature (160–200°C) in a polar aprotic solvent (DMF or DMAc).
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Purification: The resulting mixture requires rigorous purification (recrystallization or HPLC) to remove unreacted phenols and by-products, as impurities can significantly skew toxicity data.
Recommendation: For analytical purposes, use Certified Reference Materials (CRMs) (e.g., from Wellington Laboratories or AccuStandard) to ensure accurate quantification and avoid synthesis-related impurities.
References
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Chen, H., et al. (2010). Triiodothyronine or Antioxidants Block the Inhibitory Effects of BDE-47 and BDE-49 on Axonal Growth in Rat Hippocampal Neuron-Glia Co-Cultures.[1] Toxicological Sciences. Link
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Sjödin, A., et al. (2003). Retrospective time-trend study of brominated flame retardants and polychlorinated biphenyls in human plasma stored at the World Health Organization Bank. Environmental Health Perspectives.[4] Link
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Roberts, S.C., et al. (2011). Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species. Environmental Science & Technology. Link
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Dingemans, M.M.L., et al. (2011). Neurotoxicity of brominated flame retardants: (In)direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system. Environmental Health Perspectives.[4] Link
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Marsh, G., et al. (1999). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Toxicology and Chemistry.[5] Link
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US EPA. (2017). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.Link
Sources
- 1. Triiodothyronine or Antioxidants Block the Inhibitory Effects of BDE-47 and BDE-49 on Axonal Growth in Rat Hippocampal Neuron-Glia Co-Cultures [escholarship.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
